Tert-butyl 2-(2-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)acetate
Description
Tert-butyl 2-(2-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)acetate is a boronate ester-containing compound with a complex structure featuring:
- A tert-butyl ester group for enhanced stability and controlled hydrolysis .
- A phenylacetate backbone linked via a benzyl ether to a 3-chloro-5-substituted aryl boronate ester (pinacol boronate).
- A chloro substituent at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position of the benzyl ring.
This compound is designed for applications in Suzuki-Miyaura cross-coupling reactions, leveraging the boronate group as a reactive handle for forming carbon-carbon bonds . The tert-butyl ester acts as a protecting group, while the chloro substituent may influence electronic and steric properties during reactivity .
Properties
Molecular Formula |
C25H32BClO5 |
|---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
tert-butyl 2-[2-[[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]phenyl]acetate |
InChI |
InChI=1S/C25H32BClO5/c1-23(2,3)30-22(28)14-18-10-8-9-11-21(18)29-16-17-12-19(15-20(27)13-17)26-31-24(4,5)25(6,7)32-26/h8-13,15H,14,16H2,1-7H3 |
InChI Key |
NCVLBLSMTIWLNJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)COC3=CC=CC=C3CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation for Boronate Ester Installation
The pinacol boronate ester moiety is introduced via Miyaura borylation , a palladium-catalyzed reaction between aryl halides/triflates and bis(pinacolato)diboron (B2pin2).
- Substrate : 3-Chloro-5-bromobenzaldehyde.
- Reagents : B2pin2 (1.1 equiv), KOAc (3.0 equiv), PdCl2(dppf) (5 mol%), 1,4-dioxane.
- Conditions : 80°C, 16 h under argon.
- Yield : 75–85%.
- Protect the aldehyde as a 1,3-dioxolane using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene under reflux.
- Perform Miyaura borylation to convert the bromide to the boronate ester.
Data Table 1: Borylation Optimization
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| PdCl2(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Dioxane | 80 | 85 |
| Pd(OAc)2 | XPhos | THF | 60 | 72 |
Benzyloxy Group Formation
The benzyloxy linker is constructed via Williamson ether synthesis or Mitsunobu reaction .
Protocol :
- Substrates : 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol and 2-hydroxyphenylacetic acid tert-butyl ester.
- Reagents : NaH (2.5 equiv), DMF, 0°C to RT.
- Yield : 60–70%.
- Steric hindrance from the boronate ester may reduce reactivity.
- Use of anhydrous conditions to prevent boronate hydrolysis.
Esterification for Tert-Butyl Acetate
The tert-butyl ester is introduced via Steglich esterification or acid-catalyzed condensation .
Protocol :
- Substrate : 2-(2-Hydroxyphenyl)acetic acid.
- Reagents : tert-Butanol, DCC (1.5 equiv), DMAP (0.1 equiv), DCM.
- Yield : 90–95%.
Data Table 2: Esterification Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Steglich | DCC/DMAP | DCM | 95 |
| Acid-Catalyzed | H2SO4, tert-butanol | Toluene | 88 |
Integrated Synthesis Route
A convergent approach is preferred to avoid side reactions:
- Boronate Ester Synthesis :
- Miyaura borylation of 3-chloro-5-bromobenzaldehyde derivative.
- Benzyl Alcohol Activation :
- Convert benzyl alcohol to bromide using PBr3 or Appel reaction.
- Etherification :
- Couple activated benzyl bromide with 2-hydroxyphenylacetate tert-butyl ester under basic conditions.
- Global Deprotection and Purification :
- Remove protecting groups (if any) and purify via flash chromatography.
Overall Yield : 45–55% (4 steps).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronate ester group yields boronic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Tert-butyl 2-(2-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)acetate has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable intermediate in drug discovery.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)acetate involves its reactivity with various molecular targets. The boronate ester group can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., chloro) decrease boronate reactivity in cross-coupling but improve selectivity for meta-substituted products .
- tert-butyl esters offer superior hydrolytic stability compared to methyl or ethyl esters, critical for multi-step syntheses .
Functional Group Variations
Key Findings :
Comparative Reaction Yields :
- The target compound’s synthesis achieves ~80% purity after silica gel purification , comparable to analogs like Ethyl 2-(4-(dioxaborolan-2-yl)phenyl)acetate (TCI Chemicals, 95% purity) .
Physicochemical Properties
Table 3: Molecular Weight and Stability
Key Insight: Higher molecular weight of the target compound may limit solubility in non-polar solvents, necessitating DMF or THF for reactions .
Biological Activity
Tert-butyl 2-(2-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)acetate (CAS Number: 1646557-77-8) is a synthetic compound that has garnered attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 458.8 g/mol. The structure features a tert-butyl group and a dioxaborolane moiety which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.8 g/mol |
| CAS Number | 1646557-77-8 |
The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor in specific enzymatic pathways or receptor interactions. The presence of the dioxaborolane group indicates potential for boron-mediated interactions which are known to influence cellular signaling pathways.
Biological Activity Overview
-
Anticancer Activity :
- Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of dioxaborolane have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
- A study demonstrated that related compounds could disrupt critical signaling pathways involved in cell proliferation and survival .
-
Antimicrobial Properties :
- Compounds containing chlorine and boron have been noted for their antimicrobial activities. The chlorinated phenyl moiety may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against certain pathogens.
-
Enzyme Inhibition :
- Some studies suggest that this compound may act as a competitive inhibitor of specific enzymes involved in metabolic pathways. This can lead to altered metabolic states in cells, potentially providing therapeutic benefits in metabolic disorders.
Case Studies
- Cytotoxicity Assays :
- Microbial Inhibition :
-
Pharmacokinetics :
- Pharmacokinetic studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest favorable absorption characteristics due to its lipophilic nature.
Q & A
Q. What are the typical synthetic routes for synthesizing this compound, and what challenges arise during its preparation?
The synthesis involves multi-step reactions under controlled conditions. A common approach includes:
- Step 1: Introducing the dioxaborolane group via Suzuki-Miyaura coupling or pinacol boronate ester formation under inert atmospheres .
- Step 2: Functionalizing the benzyl ether linkage using nucleophilic substitution or Mitsunobu reactions .
- Step 3: Protecting/deprotecting the tert-butyl ester group to maintain stability during subsequent reactions . Challenges: Ensuring regioselectivity in halogenated aromatic systems and avoiding hydrolysis of the boronate ester. Purification often requires column chromatography or HPLC for high purity (>95%) .
Q. How can structural elucidation be performed to confirm the compound’s identity?
Key techniques include:
- NMR Spectroscopy: , , and NMR to verify the dioxaborolane ring, tert-butyl group, and aromatic protons .
- Mass Spectrometry (HRMS): To confirm the molecular formula (e.g., [M+H]+ or [M+Na]+ ions) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .
Q. What are the primary applications of this compound in academic research?
- Suzuki-Miyaura Cross-Coupling: The dioxaborolane moiety enables C-C bond formation in drug discovery and materials science .
- Protecting Group Strategies: The tert-butyl ester enhances solubility and stability in multi-step syntheses .
- Biological Probes: Structural analogs with similar boronate esters are used in molecular imaging and enzyme inhibition studies .
Advanced Research Questions
Q. How does the steric and electronic environment of the dioxaborolane group influence reactivity in cross-coupling reactions?
The tetramethyl groups on the dioxaborolane ring increase steric hindrance, slowing transmetalation but improving stability. Electron-withdrawing groups (e.g., chlorine on the benzyl ring) enhance electrophilicity, accelerating coupling with aryl halides. Kinetic studies using DFT calculations or in situ IR monitoring are recommended to optimize reaction conditions .
Q. What strategies resolve contradictory data in literature regarding the compound’s catalytic activity?
Discrepancies in catalytic efficiency often arise from:
- Purity Variations: Trace impurities (e.g., unreacted boronic acid) can inhibit reactions. Use HPLC or GC-MS for rigorous quality control .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents. Systematic solvent screening with kinetic profiling is advised .
- Counterion Impact: Potassium vs. sodium bases in Suzuki reactions can alter reaction rates. Comparative studies with controlled variables are critical .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking: Simulate binding to enzymes (e.g., proteases or kinases) using software like AutoDock or Schrödinger. Focus on the dioxaborolane group’s potential as a transition-state analog .
- MD Simulations: Assess stability of ligand-protein complexes over time to identify key residues for mutagenesis studies .
- QSAR Models: Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs .
Q. What advanced purification techniques address low yields in large-scale syntheses?
- Continuous Flow Chemistry: Reduces side reactions and improves heat management for intermediates .
- Simulated Moving Bed (SMB) Chromatography: Enhances separation efficiency for gram-to-kilogram scales .
- Crystallization Optimization: Screen solvents/additives to improve crystal habit and yield .
Methodological Guidance
Q. How to design experiments to study the compound’s stability under varying pH conditions?
- Procedure:
Prepare buffered solutions (pH 2–12).
Incubate the compound at 25°C/37°C.
Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Key Metrics: Half-life () and degradation products (e.g., hydrolyzed boronic acid) .
Q. What analytical workflows validate the compound’s purity for publication?
- Step 1: Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient).
- Step 2: Validate absence of residual catalysts (e.g., Pd) using ICP-MS.
- Step 3: Provide full spectroscopic data (NMR, IR, HRMS) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
